molecular formula C9H8N2O B8052437 N-(6-ethynylpyridin-2-yl)acetamide

N-(6-ethynylpyridin-2-yl)acetamide

Cat. No.: B8052437
M. Wt: 160.17 g/mol
InChI Key: VNHLYLCISUTYJM-UHFFFAOYSA-N
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Description

N-(6-ethynylpyridin-2-yl)acetamide is a chemical compound characterized by its unique structure, which includes an ethynyl group attached to the 6th position of a pyridine ring, and an acetamide group attached to the 2nd position of the same ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethynylpyridin-2-yl)acetamide typically involves the following steps:

  • Starting Material: The synthesis begins with 2-aminopyridine as the starting material.

  • Halogenation: The 2-aminopyridine undergoes halogenation to introduce a halogen atom at the 6th position.

  • Sonogashira Coupling: The halogenated pyridine is then subjected to a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper(I) iodide to introduce the ethynyl group.

  • Acetylation: Finally, the ethynylated pyridine is acetylated using acetic anhydride to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(6-ethynylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The ethynyl group can be oxidized to form an aldehyde or carboxylic acid.

  • Reduction: The pyridine ring can be reduced to form a pyridine derivative with different functional groups.

  • Substitution: The acetamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Aldehydes, carboxylic acids, and other oxidized derivatives.

  • Reduction: Reduced pyridine derivatives with different functional groups.

  • Substitution: Substituted acetamide derivatives with various nucleophiles.

Scientific Research Applications

N-(6-ethynylpyridin-2-yl)acetamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(6-ethynylpyridin-2-yl)acetamide exerts its effects depends on its specific application. For example, as an antiviral agent, it may inhibit viral replication by interfering with viral enzymes or proteins. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

N-(6-ethynylpyridin-2-yl)acetamide can be compared with other similar compounds, such as:

  • N-(2-ethynylpyridin-6-yl)acetamide: Similar structure but with the ethynyl and acetamide groups in reversed positions.

  • N-(6-ethynylpyridin-2-yl)formamide: Similar structure but with a formamide group instead of an acetamide group.

These compounds share structural similarities but may exhibit different chemical properties and biological activities due to the variations in their functional groups.

Properties

IUPAC Name

N-(6-ethynylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-3-8-5-4-6-9(11-8)10-7(2)12/h1,4-6H,2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHLYLCISUTYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Anhydrous potassium carbonate (110 mg, 0.8 mmoles) was added to a solution of N-(6-((trimethylsilyl)ethynyl)pyridine-2-yl)acetamide (1.86 g, 8 mmol) in 20 ml anhydrous methanol. The reaction mixture was stirred at room temperature for fifteen minutes then filtered. The filtrate was concentrated in vacuo. The crude product mixture was chromatographed on Silica Gel (230-400 Mesh) eluting with 2.5% MeOH/98% CH2Cl2 to yield A436.1 as an off-white solid. (770 mg, 60% yield). M+H+=218.20 1H NMR (400 MHz) MEOD δ 8.13 (m, 1H), 7.75 (m, 1H), 7.27 (m, 1H), 3.65 (s, 1H), 2.18 (s, 3H).
Quantity
110 mg
Type
reactant
Reaction Step One
Name
N-(6-((trimethylsilyl)ethynyl)pyridine-2-yl)acetamide
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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CC(=O)Nc1cccc(C#C[Si](C)(C)C)n1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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